molecular formula C15H23NO3 B2808358 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol CAS No. 25825-31-4

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol

Cat. No.: B2808358
CAS No.: 25825-31-4
M. Wt: 265.353
InChI Key: MUHOBORMCCTQOM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol (CAS: 25825-31-4) is a catechol derivative featuring a benzene-1,2-diol core substituted with a tert-butyl group at position 5 and a morpholinomethyl group at position 3. Its molecular weight is 265.35 g/mol, and it is commercially available with a purity of ≥95% . This compound is of interest in medicinal and coordination chemistry due to its structural motifs, which are common in bioactive molecules and metal-chelating agents.

Properties

IUPAC Name

5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHOBORMCCTQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butyl group and the hydroxyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and subsequent hydroxylation reactions.

    Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where formaldehyde, morpholine, and the benzene derivative react under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or modify the morpholinomethyl group.

    Substitution: The tert-butyl group or the morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehydroxylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol exhibit significant antimicrobial properties. For instance, studies on redox-active copper(II) complexes derived from sterically hindered phenolic ligands have shown that such compounds can effectively reduce cytochrome c and display antibacterial activity . This suggests potential uses in developing new antimicrobial agents.

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies aimed at enhancing the efficacy and selectivity of therapeutic agents. In particular, modifications to the morpholine moiety have been investigated to improve pharmacokinetic profiles and therapeutic indices against various pathogens, including those responsible for leishmaniasis .

Case Study 1: Antileishmanial Activity

A series of analogs based on 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol were synthesized and tested for antileishmanial activity. The results indicated that certain derivatives exhibited potent activity with selectivity over human cell lines, highlighting the compound's potential as a lead in antileishmanial drug development .

CompoundpEC50 (µM)Selectivity Index
Lead Compound4.5100-fold
Amphotericin6.7Reference
Miltefosine5.4Reference

Case Study 2: Drug Delivery Systems

The compound has also been explored in drug delivery systems due to its favorable solubility characteristics. Research focused on synthesizing prodrugs with improved gastrointestinal stability and targeted tumor delivery has included derivatives of this compound . The findings suggest that such modifications could enhance the therapeutic efficacy of existing drugs.

Material Science Applications

In addition to medicinal chemistry, 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has potential applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Lubricants and Greases : Its chemical structure allows for use in formulating lubricants with improved performance characteristics under varying temperature conditions .

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholinomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Benzene-1,2-diol Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol tert-butyl (C5), morpholinomethyl (C3) Catechol, morpholine, tert-butyl High purity (95%); potential drug candidate
(E)-3-((Phenylimino)methyl)benzene-1,2-diol (HL1) Phenyliminomethyl (C3) Catechol, Schiff base (imine) Forms Cu(II) complexes; catalytic/antimicrobial applications
3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol 4-Chlorophenyliminomethyl (C3) Catechol, Schiff base (imine), Cl Zn/Co complexes show enzyme inhibition (alkaline phosphatase)
5-[2-(tert-Butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol tert-butylaminoethyl, hydroxymethyl Catechol, β-hydroxyamine, hydroxymethyl Beta-agonist (Albuterol derivative); respiratory applications
Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol Diethylaminomethyl, alkylphenoxy Catechol, Mannich base, alkylphenoxy Antifungal activity via Topo II/IV inhibition
Physicochemical Properties
  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to Schiff bases (e.g., HL1: logP ~2.1 vs. target compound: estimated logP ~2.8).
  • Solubility : Morpholine’s polarity may enhance aqueous solubility relative to purely aromatic Schiff bases.

Biological Activity

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, with the CAS number 25825-31-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C15H23NO3
  • Molecular Weight: 265.36 g/mol
  • IUPAC Name: 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol

The presence of hydroxyl groups and a morpholinomethyl side chain suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups are likely involved in hydrogen bonding with target proteins, while the morpholinomethyl group may enhance lipophilicity and facilitate cell membrane penetration.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain biological pathways, particularly in enzyme interactions.
  • Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity

Research has indicated several areas where this compound may exhibit significant biological activity:

Cytotoxicity Studies

In vitro studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines. For example, analogs have been tested against human cancer cells with varying degrees of success in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against Gram-positive bacteria
CytotoxicityInhibition of cancer cell growth in vitro
Enzyme InhibitionModulation of specific enzyme pathways

Case Study: Structure-Activity Relationship (SAR)

A study focused on understanding the SAR of compounds similar to 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol highlighted the importance of substituents in enhancing biological activity. Compounds with morpholine rings showed improved solubility and metabolic stability compared to their non-morpholine counterparts .

Q & A

Q. What collaborative frameworks integrate this compound into green chemistry initiatives?

  • Methodological Answer : Partner with computational chemists to design solvent-free synthesis routes using ball-mill mechanochemistry. Evaluate environmental impact via life-cycle assessment (LCA) tools, focusing on waste reduction and energy efficiency .

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